Histamine, 5-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-1H-imidazol-4-yl)ethanamine is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromoimidazole with ethylenediamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-1H-imidazol-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of 2-(1H-imidazol-4-yl)ethanamine.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
2-(5-Bromo-1H-imidazol-4-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-1H-imidazol-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-4-yl)ethanamine: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Bromo-1H-imidazole: Similar structure but lacks the ethanamine group, affecting its solubility and interaction with biological targets.
Uniqueness
2-(5-Bromo-1H-imidazol-4-yl)ethanamine is unique due to the presence of both the bromine atom and the ethanamine group, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C5H8BrN3 |
---|---|
Molecular Weight |
190.04 g/mol |
IUPAC Name |
2-(4-bromo-1H-imidazol-5-yl)ethanamine |
InChI |
InChI=1S/C5H8BrN3/c6-5-4(1-2-7)8-3-9-5/h3H,1-2,7H2,(H,8,9) |
InChI Key |
IDMAMVSNTMUBNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)CCN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.